5-(4-Acetylpiperazin-1-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile
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Description
5-(4-Acetylpiperazin-1-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and chemical biology. This compound is a heterocyclic organic molecule that is synthesized through a multi-step process and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
Antimicrobial and Anticancer Activities
Research has demonstrated the potential of oxazole derivatives in combating various diseases due to their bioactive properties. Novel oxazole compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, derivatives like 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile have shown promising results as serotonin 5-HT3 receptor antagonists in studies involving Guinea pig ileum, indicating their potential in therapeutic applications (Mahesh, Perumal, & Pandi, 2004). Furthermore, compounds incorporating the oxazole ring structure have displayed growth inhibitory and cytostatic activities against cancer cell lines, highlighting their significance in developing new anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
properties
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-15(26)24-9-11-25(12-10-24)21-18(13-22)23-20(29-21)19-8-7-17(28-19)14-27-16-5-3-2-4-6-16/h2-8H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKAVRPDMUQLNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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